molecular formula C12H14F3N B2391660 N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline CAS No. 885460-34-4

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline

Cat. No.: B2391660
CAS No.: 885460-34-4
M. Wt: 229.246
InChI Key: KBXWRPZHSHUJTO-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is a specialized aromatic amine derivative designed for advanced chemical synthesis and research applications. This compound features a 3-(trifluoromethyl)aniline (also known as 3-aminobenzotrifluoride) core, a scaffold recognized for its significant role in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The 3-(trifluoromethyl)aniline moiety is a established building block in medicinal chemistry, used in the synthesis of a range of therapeutics such as the anti-androgen Bicalutamide, the diuretic Bendroflumethiazide, the analgesic Niflumic acid, and the prostaglandin analogue Travoprost . The incorporation of the 1-cyclopropylethyl group onto the amine nitrogen confers additional steric and electronic modulation, which is a common strategy in lead optimization to fine-tune the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. The primary research value of this compound lies in its application as a key intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The trifluoromethyl (CF3) group is a critical functional group in modern drug and agrochemical discovery due to its ability to enhance membrane permeability, metabolic stability, and binding affinity . The aniline functionality serves as a handle for further derivatization, including amide bond formation, diazotization, and ring substitution reactions. The structural features of this compound suggest its potential utility in the discovery and development of new compounds for agricultural science, specifically in the synthesis of novel herbicides and pesticides, following the trend of fluorinated anilines used in products like Fluochloridone and Fluometuron . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and chemical synthesis and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this material in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-8(9-5-6-9)16-11-4-2-3-10(7-11)12(13,14)15/h2-4,7-9,16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXWRPZHSHUJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline has been explored for its pharmacological properties, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

  • A study screened various compounds for their ability to stabilize microtubules, which are critical for cell division. This compound was included in this screening and demonstrated significant activity in inhibiting cancer cell growth. The compound's mechanism involves enhancing lipophilicity, which aids in cellular penetration and interaction with biological targets .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactivity profile.

Synthetic Routes

  • The synthesis typically involves nucleophilic substitution reactions using 3-(trifluoromethyl)aniline and 1-cyclopropylethyl halide under basic conditions. The reaction is usually conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures.

Applications in Synthesis

  • As a precursor, this compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions. These derivatives may exhibit enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .

Material Science

In addition to its applications in pharmaceuticals and organic synthesis, this compound is being investigated for use in developing specialty chemicals and materials.

Properties and Mechanism of Action

  • The trifluoromethyl group increases the compound's lipophilicity and stability, making it suitable for applications requiring robust chemical properties. Its interactions with enzymes and receptors can lead to modulation of biological pathways, which is crucial for designing new materials with specific functionalities .

Data Table: Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
This compoundCyclopropyl group, trifluoromethyl groupEnhanced lipophilicity, stability
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)anilineMethyl instead of ethylDifferent steric effects
3-(Trifluoromethyl)anilineLacks cyclopropylethyl groupSimpler structure affecting reactivity

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak)
  • Structure: Contains dimethylamino (-N(CH₃)₂) and -CF₃ groups.
  • Synthesis : Prepared via reductive amination of 3-(trifluoromethyl)aniline with paraformaldehyde and NaBH₃CN in acetic acid .
  • Reactivity: Demonstrated superior para-selectivity in Pd-catalyzed C–H olefination compared to N,N,3-trimethylaniline due to electron-withdrawing -CF₃ and steric hindrance from dimethylamino groups .
  • Applications : Used in competition studies to probe directing-group efficacy in C–H activation reactions.
N-(2-Methyl-1-(3-(trifluoromethyl)phenyl)allyl)aniline (14b)
  • Structure : Features a branched allyl group with a -CF₃-substituted aromatic ring.
  • Synthesis: Generated via hydroaminoalkylation of N-(3-(trifluoromethyl)benzyl)aniline with propadiene (94% branched product selectivity) .
  • Key Difference : The allyl group introduces π-conjugation, altering electronic properties compared to the cyclopropylethyl group in the target compound.

Heterocyclic and Fluorinated Analogues

Imidazopyridine Derivatives (S11, S12)
  • Structure : Incorporate 3-(trifluoromethyl)aniline linked to imidazopyridine cores (e.g., S11: N-((6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline).
  • Synthesis : Prepared via multi-step routes for antileishmanial activity optimization .
N-(1,1-Difluoropropan-2-ylidene)-3-(trifluoromethyl)aniline (III.1.qq)
  • Structure : Contains a difluoropropan-2-ylidene group (-CF₂-CH₃) adjacent to the -CF₃-substituted aniline.
  • Synthesis : Formed via condensation of 3-(trifluoromethyl)aniline with 1,1-difluoroacetone (93% yield) .
  • ¹H NMR Data : Distinctive signals at δ 6.05 ppm (t, CHF₂) and 1.95 ppm (s, CH₃) highlight electronic effects of fluorine substituents .

Structural and Functional Comparisons

Compound Key Substituents Synthetic Yield Key Properties
N-(1-Cyclopropylethyl)-3-(CF₃)aniline Cyclopropylethyl, -CF₃ Discontinued High steric hindrance; potential metabolic stability
N,N-Dimethyl-3-(CF₃)aniline (1ak) -N(CH₃)₂, -CF₃ 92% Para-directing in C–H olefination; electron-withdrawing -CF₃ enhances reactivity
N-(2-Methylallyl)-3-(CF₃)aniline (14b) Branched allyl, -CF₃ 92% 94% regioselectivity; conjugated π-system alters electronic profile
III.1.qq -CF₂-CH₃, -CF₃ 93% Fluorine-rich; distinct NMR signals due to CHF₂ and CF₃ groups

Research Implications and Challenges

  • Electronic Effects: The -CF₃ group universally enhances electron-withdrawing character across analogues, but steric effects vary significantly. For example, the cyclopropylethyl group in the target compound imposes greater steric hindrance than dimethylamino or allyl groups.
  • Synthetic Accessibility : While N,N-dimethyl-3-(trifluoromethyl)aniline is synthesized efficiently via reductive amination , the cyclopropylethyl variant’s discontinued status suggests challenges in scalability or stability .

Biological Activity

N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a trifluoromethyl group that enhances lipophilicity, allowing better membrane penetration. The cyclopropyl group contributes to the compound's stability and reactivity, making it a suitable candidate for various biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group is known to influence the compound's pharmacokinetic properties, while the aniline moiety can participate in hydrogen bonding and π-π interactions with biomolecules, modulating their activity .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung cancer)5.2
MDA-MB-231 (Breast cancer)4.8
HeLa (Cervical cancer)6.0

These results suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms involving tubulin polymerization disruption .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain cytochrome P450 enzymes, which are crucial in drug metabolism. The inhibition profile indicates that this compound may alter the metabolism of co-administered drugs, potentially leading to significant drug interactions .

Case Studies

  • Case Study on Antitumor Activity : In a study focusing on the effects of this compound on A549 lung cancer cells, researchers observed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, indicating the compound's potential as an anticancer agent.
  • Toxicological Evaluation : A toxicological assessment was conducted using Eisenia veneta (earthworm model), where exposure to varying concentrations of the compound resulted in observable toxic effects at higher doses. The study utilized 19F NMR spectroscopy to monitor metabolic changes, highlighting the environmental impact and safety profile of the compound .

Q & A

Q. What are the common synthetic routes for N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline, and what factors influence yield optimization?

  • Methodological Answer: The synthesis typically involves alkylation of 3-(trifluoromethyl)aniline with 1-cyclopropylethyl halides under basic conditions. A two-step approach is often employed:

Step 1: Preparation of the cyclopropylethyl halide precursor via cyclopropanation of allyl halides using Simmons-Smith conditions.

Step 2: Nucleophilic substitution of the halogen atom in the cyclopropylethyl halide with the amine group of 3-(trifluoromethyl)aniline.
Key Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
  • Base Selection: K₂CO₃ or NaH improves deprotonation efficiency .
  • Temperature: Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
    Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc) yields >70% purity. Recrystallization in ethanol further refines the product .

Q. How is this compound characterized spectroscopically, and what key spectral markers are observed?

  • Methodological Answer: Techniques:
  • ¹H/¹³C NMR: The trifluoromethyl group (-CF₃) appears as a singlet at δ ~121 ppm in ¹³C NMR. The cyclopropane protons resonate as a multiplet at δ 0.5–1.5 ppm .
  • FTIR: N-H stretching at ~3400 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹, and aromatic C=C at 1450–1600 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 258.1 (calculated for C₁₂H₁₃F₃N).
    Validation: Compare experimental data with DFT-calculated spectra (B3LYP/6-311++G**) to resolve ambiguities in vibrational assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential volatility .
  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Exposure Response: Immediate rinsing with water for skin/eye contact; seek medical evaluation if inhaled .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound?

  • Methodological Answer: DFT Studies (B3LYP/6-311++G ):**
  • HOMO-LUMO Analysis: Predicts electrophilic/nucleophilic sites. The -CF₃ group lowers LUMO energy, enhancing electrophilicity at the aromatic ring .
  • NBO Analysis: Quantifies hyperconjugative interactions (e.g., σ(C-F) → σ*(C-N)), stabilizing the molecule.
    MD Simulations: Assess solvation effects in aqueous/DMSO systems to guide solvent selection for reactions .

Q. How does the steric and electronic profile of this compound influence its biological activity, particularly in microtubule-targeted studies?

  • Methodological Answer:
  • Steric Effects: The cyclopropylethyl group introduces rigidity, potentially enhancing binding to hydrophobic pockets in α-tubulin .
  • Electronic Effects: The -CF₃ group increases lipophilicity and metabolic stability, prolonging biological half-life.
    Experimental Design:
  • In Vitro Assays: Tubulin polymerization inhibition (IC₅₀) measured via fluorescence-based kinetics.
  • SAR Studies: Compare with analogs (e.g., N-ethyl derivatives) to isolate contributions of substituents .

Q. How can researchers resolve contradictions in reported spectroscopic data for trifluoromethyl-substituted anilines?

  • Methodological Answer:
  • Cross-Validation: Use multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For example, NOESY can clarify spatial proximity of cyclopropane protons .
  • Computational Aids: Match experimental IR/Raman peaks with DFT-predicted vibrational modes to resolve ambiguities (e.g., distinguishing C-F vs. C-N stretches) .
  • Collaborative Databases: Cross-reference with PubChem or CAS Common Chemistry entries for consensus data .

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